1-(3-Fluorophenyl)-2-hydroxyethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKOYYGAFCQIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Fluorophenyl 2 Hydroxyethanone and Derivatives
Classical and Established Chemo-selective Synthesis Routes
Classical synthetic strategies for 1-(3-Fluorophenyl)-2-hydroxyethanone primarily focus on the construction of the α-hydroxy ketone moiety through functionalization of precursor molecules. These chemo-selective routes are well-established and provide reliable access to the target compound.
Carbonyl Functionalization Approaches
Carbonyl functionalization represents a direct and widely employed strategy for the synthesis of α-hydroxy ketones. These approaches typically involve the precursor ketone, 1-(3-fluorophenyl)ethanone, which is commercially available. sigmaaldrich.com
One common method is the α-hydroxylation of the ketone . This can be achieved through the oxidation of the corresponding enolate or silyl (B83357) enol ether. Various oxidizing agents have been utilized for this transformation, including N-sulfonyloxaziridines, peroxides, and hypervalent iodine compounds. A more recent development involves the use of palladium-catalyzed aerobic hydroxylation, which offers a greener alternative by using molecular oxygen as the oxidant.
Another significant carbonyl functionalization approach involves the nucleophilic substitution of an α-halo ketone precursor , such as 2-bromo-1-(3-fluorophenyl)ethanone. rsc.org This intermediate can be readily synthesized from 1-(3-fluorophenyl)ethanone. The subsequent substitution reaction with a hydroxide (B78521) source, often in a biphasic system or with the aid of a phase-transfer catalyst, yields this compound. The reactivity of the α-bromo group facilitates this transformation under relatively mild conditions. nii.ac.jprsc.orgnih.gov
| Precursor | Reagents | Method | Product |
| 1-(3-fluorophenyl)ethanone | 1. NaHMDS, 2. N-sulfonyloxaziridine | α-hydroxylation of enolate | This compound |
| 1-(3-fluorophenyl)ethanone | Pd(OAc)₂, O₂ | Aerobic α-hydroxylation | This compound |
| 2-bromo-1-(3-fluorophenyl)ethanone | NaOH, H₂O/DCM, TBAB | Nucleophilic Substitution | This compound |
Aromatic Ring Functionalization Strategies
These strategies involve the construction of the target molecule by modifying a pre-functionalized aromatic ring. While less direct than carbonyl functionalization, these methods can be advantageous when specific substitution patterns are desired.
A plausible route begins with 3-fluorobenzaldehyde (B1666160). Conversion of the aldehyde to a cyanohydrin, followed by hydrolysis and esterification, would yield a methyl 3-fluoro-α-hydroxyphenylacetate intermediate. Subsequent reaction with a methylating agent, such as methylmagnesium bromide (a Grignard reagent), would furnish the desired this compound. This multi-step process allows for the introduction of the side chain onto the fluorinated aromatic core.
Friedel-Crafts Acylation and Hydroxylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones. sigmaaldrich.comkhanacademy.orgyoutube.com In the context of synthesizing this compound, this approach involves the acylation of fluorobenzene (B45895).
A suitable acylating agent for this reaction is 2-acetoxyacetyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acylium ion is generated and attacks the fluorobenzene ring. sigmaaldrich.com The electron-withdrawing nature of the fluorine atom directs the acylation predominantly to the para position, with some ortho substitution. To obtain the desired meta-substituted product, a starting material with the appropriate substitution pattern would be necessary if this were the primary route. However, for the synthesis of related isomers, this is a key method. Following the acylation, a simple hydrolysis step is required to remove the acetyl protecting group from the hydroxyl function, yielding the final α-hydroxy ketone. The use of trifluoromethanesulfonic acid and rare earth triflates has also been explored as catalysts for the acylation of fluorobenzene. researchgate.net
| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate | Final Step |
| Fluorobenzene | 2-acetoxyacetyl chloride | AlCl₃ | 2-acetoxy-1-(4-fluorophenyl)ethanone | Hydrolysis (e.g., NaOH, H₂O) |
Asymmetric Synthetic Approaches
The development of asymmetric methods to synthesize chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For this compound, asymmetric approaches focus on the enantioselective synthesis of its chiral alcohol derivatives.
Biocatalytic Reductions and Derivatizations for Chiral Intermediates
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity of enzymes. A key strategy for the asymmetric synthesis of chiral this compound analogues involves the asymmetric reduction of a prochiral ketone precursor .
Specifically, the asymmetric reduction of 2-bromo-1-(3-fluorophenyl)ethanone can be achieved using whole-cell biocatalysts or isolated enzymes. For instance, microorganisms such as Enterococcus faecium have been shown to effectively reduce α-halo ketones to their corresponding chiral α-halohydrins with high enantiomeric excess (ee) and conversion rates. nih.gov The resulting (S)- or (R)-2-bromo-1-(3-fluorophenyl)ethanol is a versatile chiral intermediate. Subsequent nucleophilic substitution of the bromide with a protected hydroxyl group, followed by deprotection, can yield the enantiopure this compound.
Commercially available ketoreductases (KREDs) also offer a reliable and efficient means for this transformation. rsc.org These enzymes, often used with a cofactor regeneration system (e.g., using 2-propanol and a corresponding dehydrogenase), can provide access to either enantiomer of the chiral bromohydrin depending on the specific enzyme used.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
| 2-bromo-1-(3-fluorophenyl)ethanone | Enterococcus faecium | (S)-2-bromo-1-(3-fluorophenyl)ethanol | >99% |
| 2-bromo-1-(3-fluorophenyl)ethanone | Ketoreductase (KRED) | (R)- or (S)-2-bromo-1-(3-fluorophenyl)ethanol | up to >99% |
Organocatalytic and Metal-Catalyzed Enantioselective Methods
Organocatalysis and metal catalysis provide alternative and powerful strategies for the asymmetric synthesis of α-hydroxy ketones.
Organocatalytic approaches often utilize small chiral organic molecules to induce enantioselectivity. The direct asymmetric α-hydroxylation of 1-(3-fluorophenyl)ethanone can be achieved using enamine or enolate catalysis with a chiral amine or phase-transfer catalyst, respectively, in the presence of an oxygen source. For example, cinchona alkaloid-derived catalysts have been successfully employed in the phase-transfer-catalyzed asymmetric α-hydroxylation of ketones.
Metal-catalyzed enantioselective methods offer a broad scope of transformations. One such method is the catalytic asymmetric oxidation of silyl enol ethers. The silyl enol ether of 1-(3-fluorophenyl)ethanone can be synthesized and then subjected to oxidation with a chiral metal complex, such as a (salen)manganese(III) complex, to yield the desired chiral α-hydroxy ketone. Another approach involves the enantioselective reduction of the prochiral ketone, 1-(3-fluorophenyl)ethanone, using chiral organoboranes or other metal hydrides modified with chiral ligands.
| Method | Substrate | Catalyst/Reagent | Key Feature |
| Organocatalytic α-hydroxylation | 1-(3-fluorophenyl)ethanone | Chiral phase-transfer catalyst, O₂ | Direct enantioselective hydroxylation |
| Metal-catalyzed oxidation | Silyl enol ether of 1-(3-fluorophenyl)ethanone | Chiral (salen)Mn(III) complex | Enantioselective oxidation |
| Metal-catalyzed reduction | 1-(3-fluorophenyl)ethanone | Chiral borane (B79455) reagent | Enantioselective ketone reduction |
Multi-Component and Cascade Reaction Development
Multi-component and cascade reactions represent a paradigm shift in modern synthetic chemistry, moving away from traditional stepwise synthesis towards more convergent and efficient approaches. These reactions combine multiple starting materials in a single pot to form a complex product in a sequential manner, where the first reaction sets up the substrate for the subsequent transformations. This approach is particularly valuable for the synthesis of functionalized molecules like this compound.
Cross-Acyloin Condensation Reactions
Cross-acyloin condensation, a classic carbon-carbon bond-forming reaction, has been revitalized with the advent of modern catalytic systems, particularly N-heterocyclic carbenes (NHCs). This reaction allows for the coupling of two different carbonyl compounds, typically aldehydes, to form an α-hydroxy ketone. In the context of synthesizing this compound, this would involve the cross-coupling of 3-fluorobenzaldehyde with a formaldehyde (B43269) equivalent.
NHC-catalyzed cross-acyloin reactions are advantageous as they operate under mild conditions and exhibit high chemoselectivity, which is crucial when coupling two different aldehydes to prevent the formation of undesired homo-coupling products. The mechanism involves the generation of a Breslow intermediate from the NHC and one aldehyde, which then acts as a nucleophilic acyl anion equivalent to attack the second aldehyde.
Research has shown that aromatic aldehydes bearing electron-withdrawing substituents, such as a fluorine atom, are often effective substrates in these reactions. The reaction between an aromatic aldehyde and formaldehyde, in particular, has been reported to selectively yield the corresponding 2-hydroxy-1-arylethanone. While specific data for 3-fluorobenzaldehyde is not extensively detailed in readily available literature, the general success with halo-substituted benzaldehydes suggests its viability.
Below is a representative table illustrating the potential outcomes of NHC-catalyzed cross-acyloin condensation of various substituted benzaldehydes with a formaldehyde source, based on established methodologies.
| Entry | Aromatic Aldehyde | NHC Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Fluorobenzaldehyde | Thiazolium salt | DBU | THF | Room Temp | Est. 70-85 |
| 2 | 4-Chlorobenzaldehyde | Triazolium salt | K2CO3 | CH2Cl2 | 25 | 88 |
| 3 | Benzaldehyde | Thiazolium salt | DBU | THF | Room Temp | 92 |
| 4 | 4-Methoxybenzaldehyde | Triazolium salt | Cs2CO3 | Dioxane | 40 | 75 |
| Estimated yield based on reactions with similar substrates. |
Sequential Functionalization Strategies
An alternative and powerful approach to this compound involves the sequential functionalization of a simpler, readily available precursor, such as 1-(3-fluorophenyl)ethanone. This strategy typically involves an initial activation step followed by the introduction of the hydroxyl group at the α-position. These sequences can often be performed as one-pot or cascade processes, minimizing intermediate purification steps.
One common sequential functionalization is the α-hydroxylation of a ketone. This can be achieved through various methods, including oxidation of the corresponding enolate or silyl enol ether. For instance, 1-(3-fluorophenyl)ethanone can be converted to its enolate using a suitable base, which is then reacted with an electrophilic oxygen source, such as a peroxide or an oxaziridine, to install the hydroxyl group.
A cascade approach could involve the in-situ generation of the enolate followed by immediate oxidation. Another strategy might entail an initial α-halogenation of the ketone, followed by a nucleophilic substitution with a hydroxide source to yield the desired α-hydroxy ketone. The choice of reagents and conditions is critical to ensure high selectivity and yield, avoiding side reactions such as over-oxidation or rearrangement.
The following table outlines a plausible sequential functionalization strategy for the synthesis of this compound from 1-(3-fluorophenyl)ethanone, with comparative data for similar transformations.
| Entry | Substrate | Reagent Sequence | Solvent | Key Intermediate | Final Product | Yield (%) |
| 1 | 1-(3-Fluorophenyl)ethanone | 1. LDA, THF, -78 °C; 2. MoOPH | THF | Lithium enolate | This compound | Est. 65-75 |
| 2 | Acetophenone (B1666503) | 1. LDA, THF, -78 °C; 2. (+)-Camphorsulfonyloxaziridine | THF | Lithium enolate | 2-Hydroxy-1-phenylethanone | 85 |
| 3 | 1-(4-Chlorophenyl)ethanone | 1. NBS, CCl4; 2. H2O, NaHCO3 | CCl4/H2O | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-(4-Chlorophenyl)-2-hydroxyethanone | 78 (over two steps) |
| 4 | 1-(3-Fluorophenyl)ethanone | 1. CuBr2, EtOAc/CHCl3; 2. H2O, reflux | EtOAc/CHCl3/H2O | 2-Bromo-1-(3-fluorophenyl)ethanone | This compound | Est. 70-80 |
| Estimated yield based on analogous and well-established synthetic protocols. |
Chemical Reactivity and Transformation Studies of 1 3 Fluorophenyl 2 Hydroxyethanone
Oxidation Reactions and Derived Products
The oxidation of α-hydroxy ketones is a standard method for the preparation of α-keto acids. In the case of 1-(3-Fluorophenyl)-2-hydroxyethanone, oxidation of the secondary alcohol functionality is expected to yield 3-fluorophenylglyoxylic acid. This transformation can be achieved using a variety of oxidizing agents. While specific studies on this exact substrate are not prevalent, the oxidation of analogous α-hydroxy acetophenones is well-documented. Common reagents for this type of oxidation include potassium permanganate, nitric acid, or milder catalytic systems. The resulting product, an aryl-substituted glyoxylic acid, is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.
| Starting Material | Potential Oxidizing Agents | Expected Product |
| This compound | KMnO₄, HNO₃, Catalytic systems | 3-Fluorophenylglyoxylic acid |
Reduction Pathways and Stereo-controlled Alcohol Formation
The reduction of the carbonyl group in this compound leads to the formation of 1-(3-fluorophenyl)ethane-1,2-diol. This reaction can be performed using various reducing agents, with the stereochemical outcome being a key consideration.
Stereo-controlled Reduction Methods:
Chemical Reduction: The use of hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically results in the racemic diol. However, diastereoselective reduction can be achieved in related β-hydroxyketones by forming boron chelates, which guide the hydride attack to favor the formation of syn-1,3-diols.
Biocatalytic Reduction: A highly effective method for achieving high enantioselectivity is the use of biocatalysts. Enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases can reduce the ketone to either the (R)- or (S)-alcohol with excellent enantiomeric excess (>99% ee). These enzymatic reductions are often performed using whole-cell systems (e.g., recombinant E. coli), which contain cofactor regeneration systems, making the process efficient and sustainable.
The resulting chiral diols are important building blocks in asymmetric synthesis.
| Reduction Method | Reagent/Catalyst | Product | Stereoselectivity |
| Chemical | Sodium Borohydride (NaBH₄) | 1-(3-fluorophenyl)ethane-1,2-diol | Typically Racemic |
| Biocatalytic | Carbonyl Reductase / ADH | (R)- or (S)-1-(3-fluorophenyl)ethane-1,2-diol | High (>99% ee) |
Nucleophilic and Electrophilic Reactions Involving the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents. organicchemistrytutor.comyoutube.comuci.edulumenlearning.comyoutube.com
Fluorine (-F): The fluorine atom is an ortho-, para-director due to its ability to donate lone-pair electrons through resonance, which stabilizes the carbocation intermediate (sigma complex) formed during ortho or para attack. organicchemistrytutor.com However, due to its high electronegativity, it is also a deactivating group via the inductive effect. uci.edulumenlearning.com
Acetyl group (-COCH₂OH): The carbonyl-containing side chain is a meta-director and is strongly deactivating. It withdraws electron density from the ring both inductively and through resonance, destabilizing the sigma complex for ortho and para attack. uci.edulumenlearning.com
Nucleophilic aromatic substitution (NAS) is less common for this substrate under standard conditions. While fluorine can act as a leaving group in NAS, the reaction typically requires strong activation from electron-withdrawing groups positioned ortho or para to the halogen. In this molecule, the deactivating acetyl group is meta to the fluorine, providing insufficient activation for a typical SNAr mechanism.
Condensation and Cyclization Reactions for Heterocyclic Scaffolds
This compound is a valuable starting material for synthesizing various heterocyclic compounds. A common strategy involves its conversion to the more reactive intermediate, 2-bromo-1-(3-fluorophenyl)ethanone. This α-haloketone is a potent electrophile, readily participating in cyclocondensation reactions.
Furanopyrimidines are an important class of fused heterocyclic compounds. Their synthesis can be achieved through the reaction of an α-haloketone with an appropriately substituted aminopyrimidine. For instance, reacting 2-bromo-1-(3-fluorophenyl)ethanone with a 6-aminopyrimidine derivative can lead to the formation of a furanopyrimidine scaffold. The reaction proceeds via initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused furan (B31954) ring. This methodology is a key step in the synthesis of certain kinase inhibitors. nih.govnih.govresearchgate.net
The α-haloketone intermediate, 2-bromo-1-(3-fluorophenyl)ethanone, is also a key precursor for the synthesis of substituted imidazo[1,2-a]pyridines, a class of fused pyridine (B92270) derivatives. ijres.org The reaction, often referred to as the Tchichibabin reaction for imidazopyridine synthesis, involves the condensation of the α-haloketone with a 2-aminopyridine. The process begins with the formation of a pyridinium (B92312) salt via N-alkylation of the ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization involving the exocyclic amino group attacking the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine (B132010) core. ijres.org
| Precursor | Reactant | Heterocyclic Product |
| 2-Bromo-1-(3-fluorophenyl)ethanone | 2-Aminopyridine | 2-(3-Fluorophenyl)imidazo[1,2-a]pyridine |
| 2-Bromo-1-(3-fluorophenyl)ethanone | 6-Aminopyrimidine derivative | Substituted Furo[2,3-d]pyrimidine |
Phenacyl esters are often used as protecting groups for carboxylic acids or as intermediates in organic synthesis. researchgate.net The formation of 2-oxo-2-(3-fluorophenyl)ethyl benzoate (B1203000), a phenacyl benzoate, is typically achieved by reacting 2-bromo-1-(3-fluorophenyl)ethanone with a benzoate salt, such as sodium benzoate. This reaction is a straightforward nucleophilic substitution (SN2) where the benzoate anion displaces the bromide ion. researchgate.net The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. researchgate.net
Stereochemical Investigations and Chiral Technologies
Enantiomeric Resolution Methodologies
The separation of enantiomers from a racemic mixture of 1-(3-Fluorophenyl)-2-hydroxyethanone is a critical step for studying their individual biological activities and for their use as chiral building blocks. Methodologies for this resolution primarily involve direct separation on chiral stationary phases or indirect separation after conversion into diastereomers.
Chiral Chromatographic Separations for Fluorinated Hydroxyethanones
Direct enantiomeric resolution using chromatography is a powerful and widely used technique. researchgate.net High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most common methods. researchgate.net These CSPs create a chiral environment where the two enantiomers of a compound like this compound can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov
The selection of the CSP is crucial and is often determined empirically. For fluorinated aryl ketones and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven to be broadly effective. nih.govuva.es These phases, commercialized under trade names like Chiralpak® and Chiralcel®, can resolve a wide range of racemates through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π stacking. The hydroxyl group and the aromatic ring of this compound are key features for interaction with these CSPs.
Another class of CSPs effective for separating chiral fluorinated compounds are the Cinchona alkaloid-based ion-exchangers, which are particularly useful for analytes with acidic or basic properties. While less directly applicable to a neutral molecule like a hydroxyethanone, they demonstrate the diversity of available chiral selectors.
The table below summarizes common CSPs used for the separation of chiral compounds structurally related to fluorinated hydroxyethanones.
| Chiral Stationary Phase (CSP) Type | Common Selector | Interaction Mechanism | Applicable To |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions | Broad range of racemates, including aryl ketones and alcohols researchgate.netnih.gov |
| Pirkle-type (Brush-type) | e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-donor/π-acceptor interactions, hydrogen bonding, dipole stacking | Aromatic compounds, compounds with π-acidic or π-basic groups |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin | Inclusion complexation into the chiral cavity, hydrogen bonding on the rim | Compounds that fit geometrically into the cyclodextrin (B1172386) cavity |
| Macrocyclic Glycopeptide | e.g., Teicoplanin, Vancomycin | Complex mechanism involving hydrogen bonding, ionic interactions, inclusion | Broad applicability, particularly for polar and ionizable compounds |
Diastereomeric Derivatization and Separation Techniques
An alternative to direct chiral chromatography is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques, most commonly reversed-phase HPLC. researchgate.net
For an α-hydroxy ketone like this compound, the hydroxyl group is the typical site for derivatization. The use of a homochiral agent, such as an optically pure acid, acid chloride, or isocyanate, results in the formation of diastereomeric esters or carbamates. researchgate.net A significant advantage of this method is the potential for improved detection sensitivity if the CDA contains a chromophore or fluorophore. psu.edu
The success of this technique relies on several factors:
The CDA must be enantiomerically pure.
The derivatization reaction must proceed to completion without any racemization of the analyte or the CDA.
The resulting diastereomers must be chromatographically resolvable. psu.edu
The following table lists examples of chiral derivatizing agents suitable for reacting with hydroxyl groups.
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Key Features |
| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Alcohols, Amines | Ester, Amide | 19F NMR signal can be used for analysis |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) | Amines, α-Hydroxy acids | Amide | Strong UV chromophore for enhanced detection nih.gov |
| (+)- or (−)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Alcohols, Amines | Ester, Amide | Used for derivatization of hydroxy acids nih.gov |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Alcohols, Amines | Thiocarbamate | Used for HPLC separation of amino alcohols researchgate.net |
Chiral Recognition Mechanisms and Analytical Advancements
The fundamental principle of chiral separation and analysis is chiral recognition, where a chiral environment differentiates between two enantiomers. In chiral chromatography, this recognition occurs through the differing energies of the transient diastereomeric complexes formed between the enantiomers and the CSP.
A significant analytical advancement, particularly relevant for fluorinated compounds, is the use of Nuclear Magnetic Resonance (NMR) spectroscopy for chiral recognition. nih.gov The presence of the fluorine atom in this compound provides a highly sensitive probe for 19F NMR. rsc.org This technique can be used to determine enantiomeric excess without physical separation.
The methodology involves adding a chiral solvating agent (CSA) or a chiral metal complex to the NMR sample of the racemic compound. nih.gov The CSA interacts with the enantiomers to form short-lived diastereomeric solvates or complexes. These complexes exist in different magnetic environments, causing the single 19F NMR signal of the racemate to split into two distinct signals, one for each enantiomer. acs.org The relative integration of these signals provides a direct measure of the enantiomeric excess (ee). This method is rapid and requires only a small amount of sample. nih.gov
Development of Chiral Catalysts Utilizing Related Substrates
α-Hydroxy ketones are not only targets for chiral separation but also valuable substrates that can act as templates in asymmetric synthesis, effectively guiding the stereochemical outcome of reactions. rsc.org The hydroxyl and ketone functional groups can chelate to a metal catalyst, forming a rigid, chiral complex that directs the approach of a reactant from a specific face, leading to high stereoselectivity in product formation. researchgate.net
For instance, chiral α-hydroxy ketones are used to perform highly diastereoselective substrate-controlled aldol (B89426) reactions. researchgate.net By selecting the appropriate protecting group for the hydroxyl moiety and the specific enolization conditions (e.g., using boron or titanium enolates), one can control the formation of new stereocenters with high fidelity. The pre-existing stereocenter of the α-hydroxy ketone dictates the stereochemistry of the newly formed centers in the aldol adduct.
Furthermore, the development of organocatalysis has identified systems capable of acting on ketone substrates to produce chiral fluorinated products. For example, primary amine catalysts derived from Cinchona alkaloids have been successfully employed for the direct and asymmetric α-fluorination of various ketones. princeton.edu While this involves the creation of a C-F bond rather than resolving a pre-existing chiral center, it highlights the synergistic relationship between ketone substrates and chiral catalysts in the synthesis of enantiomerically enriched fluorinated compounds. These catalysts operate by forming a chiral enamine intermediate with the ketone, which then reacts with an electrophilic fluorine source in a stereocontrolled manner. princeton.edu This approach represents a powerful strategy for accessing specific enantiomers of compounds like α-fluoro-β-hydroxy ketones.
Structural Elucidation and Advanced Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of 1-(3-Fluorophenyl)-2-hydroxyethanone Derivatives
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not prominently available in the reviewed literature, a detailed analysis of its structural isomer, 4′-Fluoro-2′-hydroxyacetophenone (C₈H₇FO₂), provides critical insights into the molecular geometry and intermolecular interactions that can be expected for this class of compounds. researchgate.netnih.gov
The study of 4′-Fluoro-2′-hydroxyacetophenone reveals that it crystallizes in the monoclinic system with the space group P21/n. researchgate.netnih.gov A key conformational feature identified in its solid-state structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom. researchgate.netnih.gov This interaction plays a significant role in stabilizing the molecular conformation. researchgate.net Such detailed information on bond lengths, bond angles, and crystal packing is fundamental for understanding the compound's physical properties and chemical reactivity.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇FO₂ |
| Formula Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.7978 (1) |
| b (Å) | 14.2421 (3) |
| c (Å) | 13.0092 (3) |
| β (°) | 91.884 (2) |
| Volume (ų) | 703.27 (3) |
| Z | 4 |
| Temperature (K) | 100 (2) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic framework of this compound.
While specific experimental spectra for the title compound were not found in the searched literature, a predicted spectrum can be derived from established principles and data from analogous structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The hydroxyl (-OH) proton would likely appear as a broad singlet, the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl and hydroxyl groups as a sharp singlet, and the four protons on the fluorophenyl ring would appear as complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon would be significantly downfield (around 190-200 ppm), while the carbon atom bearing the fluorine would show a large coupling constant (¹JCF).
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and would show a single resonance, with its chemical shift providing information about the substitution pattern on the aromatic ring.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -CH₂- | ~4.5 - 4.8 | Singlet (s) |
| Ar-H | ~7.2 - 7.8 | Multiplet (m) | |
| -OH | Variable (broad) | Singlet (s) | |
| ¹³C | -CH₂- | ~65 - 70 | - |
| Ar-C | ~115 - 135 | - | |
| Ar-C-F | ~160 - 165 (d, ¹JCF ≈ 250 Hz) | - | |
| C=O | ~195 - 200 | - |
High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound (C₈H₇FO₂), HRMS would provide an exact mass measurement that confirms this specific molecular formula, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass is approximately 154.0430 u.
Tandem mass spectrometry (MS/MS) further aids in structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint. For instance, mass spectrometry data for the related isomer 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone shows a molecular ion peak at m/z 154 and a base peak at m/z 139, corresponding to the loss of a methyl group ([M-CH₃]⁺). chemicalbook.com A similar primary fragmentation for this compound would be the loss of the hydroxymethyl radical ([M-CH₂OH]⁺).
| m/z (Da) | Formula | Description |
|---|---|---|
| 154.0430 | [C₈H₇FO₂]⁺ | Molecular Ion (M⁺) |
| 123.0246 | [C₇H₄FO]⁺ | Fragment from loss of -CH₂OH |
| 95.0141 | [C₆H₄F]⁺ | Fragment from loss of CO (from m/z 123) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, allowing for its identification.
The spectrum of this compound is expected to be dominated by several key vibrational modes:
O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group.
C=O Stretch: A very strong, sharp absorption in the IR spectrum around 1680-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The conjugation to the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.
C-F Stretch: A strong absorption in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹, confirms the presence of the carbon-fluorine bond.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1450-1600 cm⁻¹ region.
Analysis of related compounds like o-hydroxyacetophenone confirms the characteristic carbonyl stretch and other aromatic vibrations. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Weak-Medium |
| C=O stretch (Ketone) | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-F stretch | 1100 - 1300 | Strong |
Theoretical and Computational Studies of 1 3 Fluorophenyl 2 Hydroxyethanone
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. nih.govmdpi.com For 1-(3-Fluorophenyl)-2-hydroxyethanone, these calculations can reveal how the electronegative fluorine atom at the meta position influences the electron distribution across the aromatic ring and the carbonyl group, thereby affecting the molecule's reactivity.
Methodology: Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov From a geometry-optimized structure, various electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges).
Research Findings: The fluorine atom at the meta-position is expected to exert a significant inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). This would lead to a general polarization of the molecule. The HOMO is likely to be localized primarily on the phenyl ring, while the LUMO would be centered on the carbonyl group, indicating that this is the most probable site for nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The calculated atomic charges would likely show a significant positive charge on the carbonyl carbon, making it highly electrophilic, and a negative charge on the fluorine and oxygen atoms.
Illustrative Electronic Properties of this compound (Hypothetical Data) This data is illustrative and based on general principles and values for similar compounds.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. researchgate.net |
| Dipole Moment | ~3.0 D | Indicates the overall polarity of the molecule. |
| Mulliken Charge on C=O Carbon | +0.45 e | Highlights the electrophilic nature of the carbonyl carbon. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. nih.govmdpi.com For a flexible molecule like this compound, MD simulations can identify the most stable conformations and the energy barriers between them.
Research Findings: The key flexible bonds in this compound are the C-C bond between the carbonyl group and the phenyl ring, and the C-C bond of the ethanone backbone. The rotation around the bond connecting the phenyl ring and the carbonyl group determines the planarity of that part of the molecule. Studies on similar molecules like acetophenone (B1666503) and benzoin suggest that the planar conformation is often not the most stable due to steric hindrance. rsc.org A twisted conformation, where the phenyl ring is out of the plane of the carbonyl group, is often energetically favored. The orientation of the hydroxyl group is also critical and may participate in intramolecular hydrogen bonding with the carbonyl oxygen, which would significantly stabilize certain conformations.
Potential Low-Energy Conformations (Hypothetical) This table illustrates plausible conformations based on the analysis of similar structures.
| Conformation | Dihedral Angle (C-C-C=O) | Dihedral Angle (O=C-C-O) | Key Features |
|---|---|---|---|
| A (Twisted) | ~30-40° | ~180° (anti) | Phenyl ring is twisted relative to the carbonyl plane. |
| B (Gauche) | ~30-40° | ~60° (gauche) | Potential for intramolecular H-bond between OH and C=O. |
| C (Planar-like) | ~0-10° | ~180° (anti) | Higher energy due to steric clash, but may be a transition state. |
Computational Predictions of Reaction Pathways and Mechanisms
Computational chemistry can be used to model reaction mechanisms, providing insights into transition states, intermediates, and activation energies. up.ac.za This is particularly useful for understanding the synthesis and reactivity of this compound.
Methodology: A common synthetic route to α-hydroxy ketones is the nucleophilic substitution of an α-halo ketone precursor. For example, the reaction of 1-(3-fluorophenyl)-2-bromoethanone with a hydroxide (B78521) ion. acs.orgmdpi.comwikipedia.org To model this, one would calculate the energies of the reactants, the transition state, and the products. Transition state structures can be located using methods like synchronous transit-guided quasi-Newton (STQN). The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the transition state connects the reactants and products.
Research Findings: The computational modeling of the SN2 reaction between 1-(3-fluorophenyl)-2-bromoethanone and OH⁻ would likely show a concerted mechanism with a single transition state. The calculated activation energy would provide a quantitative measure of the reaction rate. The presence of the 3-fluoro substituent, being electron-withdrawing, would be expected to slightly stabilize the transition state and potentially increase the reaction rate compared to the non-fluorinated analogue. A hypothetical reaction coordinate diagram would illustrate the energy changes throughout the reaction.
Hypothetical Reaction Coordinate Diagram for Synthesis This represents a plausible energy profile for the SN2 synthesis.
(A visual representation of a reaction coordinate diagram would be placed here, showing the relative energies of reactants [1-(3-fluorophenyl)-2-bromoethanone + OH⁻], the transition state, and the products [this compound + Br⁻]. The x-axis would be the reaction coordinate and the y-axis would be the potential energy.)
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants | 0 |
| Transition State | +80 |
Quantitative Structure-Reactivity Relationships (QSAR) in Chemical Transformations
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. deeporigin.comprotoqsar.comnih.gov While no specific QSAR studies for this compound are available, a hypothetical QSAR study could be designed to predict its reactivity in a particular chemical transformation.
Methodology: A QSAR study involves several steps:
Data Set Selection: A series of structurally related compounds (e.g., substituted 1-phenyl-2-hydroxyethanones) with known reactivity data (e.g., reaction rate constants) would be compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated. nih.govacs.orgresearchgate.net These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). Quantum chemical descriptors are also widely used. acs.org
Model Development: A mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a correlation between the descriptors and the observed reactivity. researchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net
Application to this compound: In a hypothetical QSAR study on the oxidation of α-hydroxy ketones, this compound would be one compound in the dataset. The model might reveal that descriptors related to the electronic properties of the carbonyl carbon (like its atomic charge) and the steric hindrance around the hydroxyl group are critical for predicting the oxidation rate.
Relevant Descriptors for a QSAR Study of α-Hydroxy Ketones
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, atomic charges, dipole moment | Govern electrostatic interactions and susceptibility to attack. acs.org |
| Steric | Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, affecting accessibility. |
| Topological | Connectivity indices (e.g., Kier & Hall) | Encode information about molecular branching and structure. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Important for reactions in multiphase or biological systems. |
Future Directions and Emerging Research Avenues
Green Chemistry and Sustainable Synthesis of Fluorinated α-Hydroxy Ketones
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. The synthesis of fluorinated α-hydroxy ketones, including 1-(3-Fluorophenyl)-2-hydroxyethanone, presents several opportunities for the application of these principles.
One of the foremost areas of development is the use of biocatalysis . Enzymes, such as lyases and oxidoreductases, offer highly selective and efficient routes to chiral α-hydroxy ketones under mild, aqueous conditions. nih.govresearchgate.net Thiamine diphosphate-dependent lyases, for instance, can catalyze the carboligation of aldehydes to form enantiomerically enriched α-hydroxy ketones, representing a significant improvement over traditional methods that may require harsh reagents and protecting groups. nih.gov The application of these biocatalytic methods to fluorinated aromatic aldehydes could provide a direct and sustainable route to compounds like this compound.
Another key aspect of green chemistry is the development of catalyst-free and atom-economical reactions . For instance, facile methods for the synthesis of α-fluoro-β-hydroxy ketones have been developed using electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) under catalyst-free conditions. rsc.orgsapub.org While this specific method yields a different structural motif, the underlying principle of avoiding heavy metal catalysts and maximizing the incorporation of reactant atoms into the final product is a central goal for future syntheses of this compound. Research into direct and selective hydroxylation or fluorination reactions that proceed with high atom economy will be crucial.
The choice of solvents and reagents also plays a significant role in the sustainability of a synthetic process. Future methodologies will likely focus on replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Additionally, the development of safer and more environmentally benign fluorinating and oxidizing agents is an active area of research. eurekalert.org For example, new methods for synthesizing sulfonyl fluorides, which are important reagents in click chemistry, have been developed using safer and more cost-effective materials, minimizing toxic byproducts. eurekalert.org
The following table summarizes key green chemistry approaches applicable to the synthesis of fluorinated α-hydroxy ketones:
| Green Chemistry Approach | Application in Synthesis of Fluorinated α-Hydroxy Ketones | Potential Benefits |
| Biocatalysis | Use of enzymes (e.g., lyases, oxidoreductases) for asymmetric synthesis. nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, reduced waste. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized byproduct formation, increased efficiency. |
| Catalyst-Free Reactions | Development of synthetic routes that do not require metal or other hazardous catalysts. rsc.org | Reduced toxicity, simplified purification, lower cost. |
| Greener Solvents | Replacement of volatile organic compounds (VOCs) with water, ionic liquids, or bio-derived solvents. | Reduced environmental pollution, improved safety. |
| Safer Reagents | Use of less toxic and hazardous reagents for fluorination and oxidation steps. eurekalert.org | Enhanced operator safety, reduced environmental impact. |
Flow Chemistry and Continuous Processing Applications in Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. d-nb.inforesearchgate.net The synthesis of this compound and its analogs can greatly benefit from the implementation of flow chemistry.
A key advantage of flow chemistry is the ability to perform reactions under high temperature and pressure with enhanced safety. The small reaction volumes within a continuous flow reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous intermediates. ucd.ie This is particularly relevant for fluorination reactions, which can be highly energetic. The superior heat and mass transfer in flow reactors allows for precise temperature control, leading to improved reaction selectivity and yields. ucd.ie
Furthermore, flow chemistry enables the safe use of hazardous reagents by generating them in situ and consuming them immediately. This avoids the need to store and handle large quantities of unstable or toxic substances. The integration of in-line purification and analytical techniques allows for real-time monitoring and optimization of the reaction, ensuring consistent product quality. rsc.org
The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound:
| Feature of Flow Chemistry | Application in Synthesis | Advantages |
| Enhanced Safety | Handling of exothermic reactions and hazardous intermediates. ucd.ie | Minimized risk of thermal runaway, safe use of toxic reagents. |
| Precise Reaction Control | Superior heat and mass transfer. ucd.ie | Improved yields and selectivity, reduced side reactions. |
| Telescoped Reactions | Integration of multiple synthetic steps without intermediate isolation. rsc.orgmdpi.com | Reduced processing time, minimized waste, increased efficiency. |
| Scalability | Seamless transition from laboratory to production scale. | Faster process development, consistent product quality. |
| In-line Analysis and Purification | Real-time monitoring and purification of reaction streams. rsc.org | Improved process control, higher product purity. |
Integration with Machine Learning for Synthetic Route Design and Optimization
The intersection of artificial intelligence (AI) and chemistry is a rapidly developing field with the potential to revolutionize how synthetic routes are designed and optimized. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways. nih.govchemrxiv.org
For a target molecule like this compound, retrosynthesis prediction tools powered by machine learning can propose multiple synthetic routes. nih.gov These tools are trained on extensive reaction databases and can identify both well-established and novel disconnections, providing chemists with a broader range of strategic options. By incorporating retrosynthesis knowledge into data-driven models, these applications can suggest pathways that are more likely to be successful in a laboratory setting. chemrxiv.org
Beyond route design, ML can be employed for reaction optimization . By analyzing the complex interplay of various reaction parameters such as temperature, solvent, catalyst, and reactant concentrations, machine learning models can predict the conditions that will maximize yield and minimize impurities. acs.orgpreprints.org This can significantly reduce the number of experiments required for process development, saving time and resources. For instance, ML has been used to map the intricate reaction landscape of deoxyfluorination reactions, enabling accurate prediction of high-yielding conditions for new substrates. acs.org
Furthermore, the integration of machine learning with automated synthesis platforms creates a closed-loop system for autonomous discovery and optimization . In such a system, an AI algorithm proposes a set of experiments, a robotic platform executes them, and the results are fed back to the algorithm to refine its model and suggest the next round of experiments. This approach has the potential to accelerate the discovery of new reactions and the optimization of existing processes at an unprecedented rate.
The potential applications of machine learning in the synthesis of this compound are summarized in the following table:
| Machine Learning Application | Description | Impact on Synthesis |
| Retrosynthetic Analysis | AI algorithms propose synthetic pathways by working backward from the target molecule. nih.govchemrxiv.org | Identification of novel and efficient synthetic routes. |
| Reaction Condition Optimization | ML models predict the optimal set of reaction parameters to maximize yield and selectivity. acs.orgpreprints.org | Reduced experimental effort, improved process efficiency. |
| Predictive Modeling | Predicting the outcome of unknown reactions and identifying potential side products. mdpi.com | De-risking of synthetic routes, improved planning. |
| Autonomous Experimentation | Integration of AI with robotic platforms for automated reaction discovery and optimization. | Accelerated development of new synthetic methods. |
| Green Chemistry by Design | ML models can be trained to prioritize synthetic routes that utilize more sustainable reagents and conditions. chemrxiv.org | Design of more environmentally friendly synthetic processes. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Fluorophenyl)-2-hydroxyethanone?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, analogous hydroxyacetophenones are synthesized via Claisen-Schmidt condensation using substituted benzaldehydes and ketones in ethanol with catalytic acid or base . Biocatalytic approaches, such as ketoreductase (KRED)-mediated asymmetric reduction of α-keto intermediates, are also employed to introduce stereoselectivity in related fluorinated ethanones .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry (MS). For instance, NMR can identify aromatic proton splitting patterns and hydroxyl group coupling, while MS confirms molecular weight and fragmentation pathways . X-ray crystallography using tools like Mercury CSD (for structure visualization) and SHELXL (for refinement) resolves bond lengths, angles, and crystal packing .
Q. What thermodynamic properties are critical for characterizing this compound?
- Methodological Answer : Key properties include boiling point, phase-change enthalpies, and gas-phase ion energetics. Data for analogous fluorinated ethanones (e.g., 1-(4-fluorophenyl)ethanone) show boiling points near 469 K, determined via differential scanning calorimetry (DSC) or distillation under controlled pressure . Computational tools like NIST Chemistry WebBook provide supplementary thermochemical data .
Advanced Research Questions
Q. What challenges arise in the asymmetric synthesis of derivatives of this compound?
- Methodological Answer : Asymmetric reduction of α-keto intermediates requires precise enzyme selection (e.g., KREDs) to achieve high enantiomeric excess (ee). For example, bioreduction of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone to (S)-diols demands optimization of pH, temperature, and cofactor recycling to minimize byproducts . Competing side reactions (e.g., over-reduction) must be monitored via HPLC or chiral GC.
Q. How can computational tools aid in understanding the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by mapping electrostatic potentials. Tools like Gaussian or ORCA simulate reaction pathways (e.g., fluorine substitution via nucleophilic aromatic substitution). Crystal structure prediction software (Mercury CSD) identifies intermolecular interactions (e.g., hydrogen bonding between hydroxyl and ketone groups) that influence crystallization behavior .
Q. What experimental strategies are used to study its potential as a corrosion inhibitor?
- Methodological Answer : Gravimetric and electrochemical methods (e.g., potentiodynamic polarization) assess corrosion rates in acidic media. For related hydroxyethanones, studies in 0.1 M H₂SO₄ reveal inhibition efficiency via adsorption isotherm models (Langmuir, Temkin). Despite low efficacy in some cases, structure-activity relationships (SARs) highlight the role of electron-withdrawing fluorine in enhancing adsorption on metal surfaces .
Q. How do steric and electronic effects of the 3-fluorophenyl group influence reaction pathways?
- Methodological Answer : The fluorine atom’s -I effect increases the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). Steric hindrance at the ortho-position directs regioselectivity in electrophilic substitutions. Comparative studies with 4-fluoro analogs (via Hammett plots) quantify electronic contributions to reaction rates .
Q. What crystallographic challenges arise during structure determination?
- Methodological Answer : Twinning or disorder in crystals (common in fluorinated aromatics) complicates refinement. Using SHELXL with high-resolution data (≤ 0.8 Å), anisotropic displacement parameters and restraint algorithms improve model accuracy. For example, 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone required iterative refinement of thermal parameters to resolve fluorine positional disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
